molecular formula C16H19N3O B2826170 N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide CAS No. 2034234-57-4

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide

Cat. No.: B2826170
CAS No.: 2034234-57-4
M. Wt: 269.348
InChI Key: STEBPDTXMRMJLO-UHFFFAOYSA-N
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Description

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, an imidazole ring, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazomethane or similar reagents.

    Linking the Imidazole and Benzamide: The imidazole derivative is then reacted with a suitable bromoalkane to introduce the ethyl linker. This intermediate is subsequently coupled with 2-methylbenzoic acid or its derivatives to form the final benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the imidazole ring, using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the benzamide moiety using agents like lithium aluminum hydride.

    Substitution: The ethyl linker and the benzamide group can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, hydrochloric acid.

Major Products

    Oxidation: Oxidized derivatives of the cyclopropyl group or imidazole ring.

    Reduction: Reduced forms of the benzamide moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide exerts its effects is not fully understood but is believed to involve:

    Molecular Targets: Potential targets include enzymes and receptors involved in inflammatory pathways.

    Pathways: The compound may modulate signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cinnamamide
  • N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide

Uniqueness

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-12-4-2-3-5-14(12)16(20)18-9-11-19-10-8-17-15(19)13-6-7-13/h2-5,8,10,13H,6-7,9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEBPDTXMRMJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C=CN=C2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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